molecular formula C7H4ClF3N4 B13101595 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile

4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile

Cat. No.: B13101595
M. Wt: 236.58 g/mol
InChI Key: QKQFYMVGUSXCSO-UHFFFAOYSA-N
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Description

4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, when activated by its ligands, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. By binding to the ATP-binding site of EGFR, 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile prevents the phosphorylation and activation of the receptor, thereby inhibiting the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Uniqueness

4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity. Its ability to act as a potent tyrosine kinase inhibitor targeting EGFR sets it apart from other pyrimidine derivatives. Additionally, the presence of the trifluoroethyl group enhances its metabolic stability and bioavailability .

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H4ClF3N4/c8-5-4(1-12)6(15-3-14-5)13-2-7(9,10)11/h3H,2H2,(H,13,14,15)

InChI Key

QKQFYMVGUSXCSO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)NCC(F)(F)F

Origin of Product

United States

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